MK-677, also known as Ibutamoren, is an orally active growth hormone secretagogue that mimics the action of ghrelin in the body. It has been the subject of various studies due to its potential to increase growth hormone (GH) and insulin-like growth factor 1 (IGF-1) levels without affecting cortisol levels significantly. This compound has been investigated for its therapeutic potential in different contexts, including growth hormone deficiency, muscle wasting, and age-related conditions134.
In healthy young men, MK-677 has been shown to increase GH pulse frequency, primarily due to an increase in low amplitude pulses, and elevate plasma IGF-I levels in a dose-dependent manner. These effects suggest that MK-677 could be used to treat somatotropic deficiencies, particularly in older adults compromised by such deficiencies1. In elderly subjects, daily oral administration of MK-677 enhanced pulsatile GH release and significantly increased serum GH and IGF-I concentrations, restoring them to levels comparable to those of young adults4.
MK-677 was investigated for its potential to slow the progression of symptoms in patients with Alzheimer's disease due to its ability to increase IGF-1, which is known to facilitate the clearance of β-amyloid. However, despite a significant increase in serum IGF-1 levels, MK-677 did not demonstrate efficacy in slowing the rate of progression of Alzheimer's disease over a 12-month treatment period2.
MK-677 has been studied for its ability to reverse diet-induced protein catabolism. In a controlled study, MK-677 improved nitrogen balance and reversed diet-induced nitrogen wasting, suggesting its potential utility in treating catabolic conditions that may arise from acute or chronic diseases3.
The characterization of MK-677 and its metabolites in thoroughbred horses highlights the importance of monitoring for this compound in competitive sports. The detection of its metabolites up to 96 hours after administration indicates that MK-677 could be abused as a performance-enhancing agent, and its identification is crucial for doping control6.
The synthesis of Ibutamoren involves several key steps that utilize various chemical reactions. A notable method described in the literature employs a Fischer indole/reduction strategy to construct its spiroindoline nucleus. This process includes:
Ibutamoren features a complex molecular structure characterized by several functional groups that contribute to its pharmacological activity:
Ibutamoren participates in various chemical reactions that are critical for its biological activity:
The mechanism by which Ibutamoren exerts its effects involves several key processes:
Ibutamoren possesses several notable physical and chemical properties:
Ibutamoren has potential applications across various fields:
Ibutamoren (chemical name: 2-amino-2-methyl-N-[1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide) is a non-peptidic synthetic compound with the molecular formula C₂₇H₃₆N₄O₅S and a molecular weight of 528.67 g/mol [7] [8]. Its mesylate salt form (C₂₇H₃₆N₄O₅S·CH₄O₃S) has a molecular weight of 624.77 g/mol, enhancing solubility while preserving biological activity [8]. The molecular structure features a spiro[2H-indole-3,4'-piperidine] core modified with a methylsulfonyl group and a benzyloxypropionamide side chain, creating a conformationally constrained three-dimensional architecture [3] [7]. This design mimics the topological features of ghrelin's bioactive conformation, particularly the spatial orientation of key pharmacophores [5].
Crystallographic analyses reveal that ibutamoren adopts a compact conformation with three distinct molecular "arms" extending from the diazaspiro core [3]. The compound exhibits moderate water solubility (approximately 31 mg/mL for the mesylate salt) and high lipophilicity (logP > 3), contributing to its membrane permeability and oral bioavailability [8]. Structural comparisons with endogenous ghrelin demonstrate that ibutamoren's indole moiety spatially corresponds to ghrelin's N-terminal glycine, while its benzyloxy group mimics the orientation of ghrelin's octanoyl-modified serine residue [1] [3].
Table 1: Fundamental Chemical Properties of Ibutamoren
Property | Value | Reference |
---|---|---|
Chemical Formula | C₂₇H₃₆N₄O₅S | [7] [8] |
Molecular Weight | 528.67 g/mol (free base); 624.77 g/mol (mesylate) | [7] [8] |
CAS Number | 159634-47-6 (free base); 159752-10-0 (mesylate) | [7] [8] |
Purity | ≥98% (HPLC) | [8] |
Solubility | 31.24 mg/mL in water (mesylate); 62.48 mg/mL in DMSO | [8] |
Ibutamoren functions as a potent and selective agonist of the growth hormone secretagogue receptor (GHSR), also designated as the ghrelin receptor [5] [7]. Cryo-electron microscopy studies at 2.7 Å resolution demonstrate that ibutamoren binds within the orthosteric pocket of GHSR, primarily occupying Cavity I defined by transmembrane helices 3, 5, 6, and 7 [1] [3]. Unlike ghrelin, which requires interaction with both Cavity I and II, ibutamoren achieves receptor activation through specific interactions with residues in Cavity I, particularly involving a salt bridge network near E124³·³³ and R283⁶·⁵⁵ (Ballesteros-Weinstein numbering) [1] [9].
Mutagenesis studies identify critical residues for ibutamoren binding: E124³·³³ (hydrogen bonding with the sulfonamide group), W276⁶·⁴⁸ (π-stacking with the indole ring), and F279⁶·⁵¹ (hydrophobic interaction with the methylphenyl group) [5] [9]. The binding affinity (pKi = 8.14) reflects strong receptor-ligand interactions, with ibutamoren exhibiting approximately 90% receptor occupancy at nanomolar concentrations [8]. Molecular dynamics simulations reveal that ibutamoren stabilizes an active receptor conformation through formation of an aromatic cluster involving F286⁶·⁵⁸, F312⁷·⁴², and Y106ᴱᶜˡ¹, which facilitates transmembrane helix rearrangement and subsequent G-protein coupling [1] [3]. Unlike inverse agonists that bind within Cavity III (near TM2-TM3), ibutamoren's binding mode avoids this region, explaining its agonist properties [9].
Ibutamoren stimulates pulsatile growth hormone secretion through hypothalamic-pituitary axis activation [4] [7]. In vitro studies using rat pituitary cells demonstrate significant GH release with an EC₅₀ of 1.3 nM, establishing ibutamoren as one of the most potent synthetic growth hormone secretagogues identified [8]. This activity translates to robust in vivo effects: single oral administration (25 mg) in healthy adults produces a 97% increase in GH pulse amplitude and a 57% elevation in pulsatile GH production [4] [7].
The compound induces sustained elevation of insulin-like growth factor-1 (IGF-1) through hepatic stimulation downstream of GH receptor activation [4] [7]. Clinical trials report IGF-1 increases of 60-70% above baseline following chronic ibutamoren administration, with levels maintained within the physiological range for young adults [4] [7]. However, a 6-week rat study demonstrated dissociation between GH stimulation and IGF-1 response: while initial GH elevation occurred, prolonged administration failed to increase IGF-1 or promote somatic growth, possibly due to hypothalamic somatostatin upregulation [2]. This suggests species-specific differences in the growth axis regulation.
Ibutamoren also modulates IGF-binding proteins, increasing IGFBP-3 concentrations by approximately 26% while minimally affecting IGFBP-2, creating a favorable binding protein profile for IGF-1 bioavailability [4]. The temporal pattern reveals GH peaks within 2 hours post-administration, followed by IGF-1 elevation starting at 24 hours and plateauing after 7-14 days of daily dosing [7] [8].
Table 2: Endocrine Responses to Ibutamoren Administration
Parameter | Acute Response (Single Dose) | Chronic Response (Sustained Dosing) | Reference |
---|---|---|---|
Growth Hormone Secretion | ↑97% pulse amplitude; 55.9 ± 31.7 μg/L peak | ↓22.6 ± 9.3 μg/L peak (after 7 days) | [4] [7] |
IGF-1 Levels | ↔ No significant change | ↑60-70% above baseline | [4] [7] |
IGFBP-3 | ↔ No significant change | ↑26% (3273 ± 330 ng/mL vs. 2604 ± 253 ng/mL placebo) | [4] |
Cortisol | ↑ Transient elevation | ↔ Returns to baseline | [4] [7] |
Time Course | GH peaks at 1-2 hours | IGF-1 plateaus at 7-14 days | [7] [8] |
Ibutamoren exhibits favorable pharmacokinetic properties with high oral bioavailability (60-80% across species) due to its stability in gastrointestinal environments and efficient intestinal absorption [7] [8]. The compound reaches peak plasma concentrations (Tₘₐₓ) within 2-3 hours post-administration and demonstrates dose-proportional exposure up to 50 mg [4] [7]. Its lipophilic nature (calculated logP = 3.8) facilitates blood-brain barrier penetration, with cerebrospinal fluid concentrations reaching approximately 30% of plasma levels, potentially explaining central nervous system-mediated effects on appetite regulation [7].
The elimination half-life ranges from 4-6 hours in beagles to 6-8 hours in humans, supporting once-daily dosing [7] [8]. Despite this relatively short half-life, the pharmacological effects on IGF-1 persist for up to 24 hours due to downstream signaling amplification [7] [8]. Ibutamoren undergoes hepatic metabolism primarily via cytochrome P450 3A4 (CYP3A4)-mediated oxidation, producing hydroxylated metabolites that retain partial GHSR agonist activity [7]. The parent compound and metabolites are predominantly excreted through biliary-fecal routes (≈70%), with renal elimination accounting for <20% of the administered dose [7] [8]. Protein binding studies demonstrate moderate plasma protein binding (≈75%), predominantly to albumin, with a volume of distribution (Vd) of 1.2-1.8 L/kg, indicating extensive tissue distribution [8].
Ibutamoren and endogenous ghrelin exhibit distinct yet overlapping pharmacodynamic profiles at GHSR. Structural analyses reveal divergent binding modes: ghrelin's N-terminal glycine-valine-phenylalanine segment occupies a deep pocket between transmembrane helices 5-7 (Cavity II), while its octanoyl moiety extends into a hydrophobic cleft near TM4-TM5 [1] [3]. In contrast, ibutamoren binds exclusively within Cavity I through interactions with TM3, TM6, and TM7, bypassing the octanoyl-binding site [1] [3]. This difference explains ibutamoren's resistance to enzymatic degradation by ghrelin O-acyltransferase and its insensitivity to endogenous acyl-ghrelin fluctuations [3] [5].
Functional assays demonstrate ibutamoren's higher potency in GH secretion (EC₅₀ = 1.3 nM) compared to ghrelin (EC₅₀ = 2.8 nM), attributed to prolonged receptor residence time and more stable active receptor conformation [5] [8]. However, ghrelin exhibits broader signaling bias: while both activate Gαq/11 and Gαi/o pathways, ghrelin preferentially recruits β-arrestin and demonstrates higher efficacy for Gαq/11-mediated appetite stimulation [1] [3]. Ibutamoren shows bias toward Gαi/o coupling, resulting in greater insulinotropic effects and glucose-dependent insulin secretion modulation [1] [3].
Cholesterol sensitivity represents another key difference: ghrelin binding and receptor activation are significantly enhanced by membrane cholesterol (≈50% activity reduction in cholesterol-depleted membranes), whereas ibutamoren maintains ≈80% activity regardless of cholesterol content [1] [3]. This suggests ibutamoren may provide more consistent signaling in tissues with variable membrane cholesterol composition. Additionally, ibutamoren does not compete with adenosine at allosteric sites, preserving GHSR's responsiveness to multiple endogenous ligands [5].
Table 3: Pharmacodynamic Comparison of Ibutamoren and Ghrelin
Parameter | Ibutamoren | Endogenous Ghrelin | Reference |
---|---|---|---|
Binding Site | Cavity I (TM3, TM6, TM7) | Cavity I + II (TM4-TM7 + octanoyl pocket) | [1] [3] |
Critical Residues | E124³·³³, W276⁶·⁴⁸, F279⁶·⁵¹ | E124³·³³, R283⁶·⁵⁵, Q120³·²⁹, F286⁶·⁵⁸ | [1] [3] [5] |
Receptor Residence Time | ≈120 minutes | ≈15 minutes | [5] [8] |
G-Protein Coupling Bias | Gαi/o preference (insulin modulation) | Balanced Gαq/11 (appetite) + Gαi/o | [1] [3] |
β-Arrestin Recruitment | Minimal (<20% of ghrelin efficacy) | Robust | [1] [3] |
Cholesterol Dependence | Low (≈20% activity reduction without cholesterol) | High (≈50% activity reduction without cholesterol) | [1] [3] |
Enzymatic Degradation | Resistant to peptidases and esterases | Susceptible to peptidases and deacylation | [3] [5] |
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9